6-酮十一酸

描述

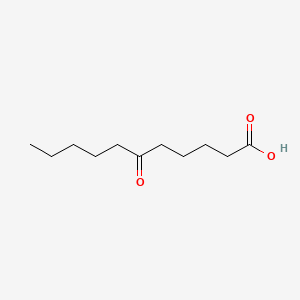

6-Oxoundecanoic acid is a compound with the molecular formula C11H20O3 . It has an average mass of 200.275 Da and a mono-isotopic mass of 200.141251 Da .

Molecular Structure Analysis

The molecular structure of 6-oxoundecanoic acid consists of 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The compound has an average mass of 200.275 Da and a mono-isotopic mass of 200.141251 Da .Physical And Chemical Properties Analysis

6-Oxoundecanoic acid has a molecular formula of C11H20O3 . It has an average mass of 200.275 Da and a mono-isotopic mass of 200.141251 Da .科学研究应用

海洋气溶胶中的鉴定

Kawamura 和 Gagosian(1988 年)在海洋气溶胶样品中鉴定了脂肪族酮羧酸的位置异构体,包括 6-酮十一酸。这种鉴定有助于了解海洋气溶胶中有机物的组成和潜在来源,这对于研究大气化学和海洋生态系统至关重要 (Kawamura 和 Gagosian,1988)。

恶噻烷的合成和表征

Ahmad 等人(1986 年)报道了从酮脂肪酸(包括 10-酮十一酸)合成恶噻烷。这些物质在有机合成和化学研究领域具有潜在应用 (Ahmad、Khan、Nasirullah 和 Osman,1986)。

环境降解研究

Yabalak 等人(2017 年)研究了 6-氨基青霉烷酸的降解,虽然它不是直接的 6-酮十一酸,但表明了在环境背景下研究类似化合物的降解途径的相关性。此类研究对于了解水中和土壤中各种物质的环境影响和分解至关重要 (Yabalak、Döndaş 和 Gizir,2017)。

抗肿瘤和抗真菌特性

Kinoshita 和 Umezawa(1961、1962 年)合成了 10-酮十一酸的衍生物,发现这些化合物具有抗肿瘤和抗真菌活性。这一发现对于药物研究具有重要意义,特别是在开发新的抗肿瘤剂方面 (Kinoshita 和 Umezawa,1961); (Kinoshita 和 Umezawa,1962)。

心肌成像研究

Zeng 等人(2013 年)合成了新型脂肪酸衍生物 6'-氧代-11-(己酰胺)十一酸,用于心肌成像。虽然该化合物显示出较差的心脏对血液比率,阻止了其作为显像剂的使用,但该研究为医学成像和放射性药物领域做出了贡献 (Zeng 等人,2013)。

DNA 测序和生物偶联设计

Rasolonjatovo 和 Sarfati(1998 年)开发了带有荧光探针的 6-氨基己酸衍生物,展示了其在 DNA 测序中和作为可检测保护基团的用途。这种应用在分子生物学和生物分析化学领域尤为相关 (Rasolonjatovo 和 Sarfati,1998)。

有机合成中的应用

Walton(2016 年)讨论了肟衍生物(包括 6-酮十一酸)在合成各种 5 和 6 元环杂环中的应用。这些化合物在生物活性分子和天然产物的开发中很重要 (Walton,2016)。

具有生物活性的巨杂环

Yakovleva 等人(2018 年)使用十一烯酸合成了含氮和酯片段的巨杂环。此类研究对于探索这些化合物的潜在生物活性至关重要 (Yakovleva 等人,2018)。

作用机制

Target of Action

It is known that similar compounds, such as undecanoic acid, have antifungal effects .

Mode of Action

Undecanoic acid, a related compound, is known to modulate fungal metabolism through its effects on the expression of fungal genes that are critical for virulence

Biochemical Pathways

Undecanoic acid, a related compound, is known to affect processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mrna processing in fungi . It is possible that 6-oxoundecanoic acid may affect similar pathways, but more research is needed to confirm this.

Result of Action

Undecanoic acid, a related compound, is known to have antifungal effects . It is possible that 6-oxoundecanoic acid may have similar effects, but more research is needed to confirm this.

生化分析

Biochemical Properties

6-Oxoundecanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes that 6-oxoundecanoic acid interacts with is acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids. This interaction is crucial for the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. Additionally, 6-oxoundecanoic acid can interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and energy homeostasis .

Cellular Effects

6-Oxoundecanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of PPARs, leading to changes in the expression of genes involved in lipid metabolism. This modulation can affect cellular processes such as fatty acid oxidation, lipid storage, and glucose metabolism. Furthermore, 6-oxoundecanoic acid can impact cell signaling pathways related to inflammation and oxidative stress, potentially offering protective effects against cellular damage .

Molecular Mechanism

The molecular mechanism of 6-oxoundecanoic acid involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. One of the key interactions is with acyl-CoA dehydrogenase, where 6-oxoundecanoic acid acts as a substrate, undergoing β-oxidation to produce acetyl-CoA. This process is essential for energy production in cells. Additionally, 6-oxoundecanoic acid can bind to PPARs, leading to the activation or repression of target genes involved in lipid metabolism. This binding can result in the upregulation of genes responsible for fatty acid oxidation and the downregulation of genes involved in lipid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-oxoundecanoic acid can change over time due to its stability and degradation. Studies have shown that 6-oxoundecanoic acid is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to high temperatures or oxidative conditions can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that 6-oxoundecanoic acid can maintain its biological activity over extended periods, with consistent effects on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of 6-oxoundecanoic acid vary with different dosages in animal models. At low to moderate doses, 6-oxoundecanoic acid has been shown to enhance fatty acid oxidation and improve metabolic parameters, such as glucose tolerance and insulin sensitivity. At high doses, the compound can exhibit toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the accumulation of reactive metabolites and the overwhelming of cellular antioxidant defenses .

Metabolic Pathways

6-Oxoundecanoic acid is involved in several metabolic pathways, primarily related to fatty acid metabolism. It undergoes β-oxidation to produce acetyl-CoA, which can enter the citric acid cycle for energy production. Additionally, 6-oxoundecanoic acid can be converted into other metabolites through ω-oxidation and subsequent β-oxidation, contributing to the production of dicarboxylic acids. These metabolic pathways are essential for maintaining energy homeostasis and regulating lipid levels in the body .

Transport and Distribution

Within cells and tissues, 6-oxoundecanoic acid is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins (FATPs) and then bound to intracellular fatty acid-binding proteins (FABPs) for transport to various cellular compartments. The distribution of 6-oxoundecanoic acid within tissues is influenced by its lipophilicity and the presence of specific transporters, leading to its accumulation in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of 6-oxoundecanoic acid is primarily within the mitochondria, where it undergoes β-oxidation for energy production. Additionally, it can be found in peroxisomes, where it participates in ω-oxidation and other metabolic processes. The targeting of 6-oxoundecanoic acid to these specific organelles is facilitated by post-translational modifications and the presence of targeting signals that direct the compound to its site of action .

属性

IUPAC Name |

6-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-3-4-7-10(12)8-5-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHSTABJNSOHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238447 | |

| Record name | Undecanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91214-05-0 | |

| Record name | Undecanoic acid, 6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091214050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)